2,2-双(4-硝基苯基)丙烷

描述

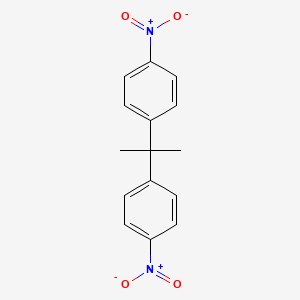

2,2-Bis(4-nitrophenyl)propane is an organic compound characterized by the presence of two nitrophenyl groups attached to a propane backbone. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure imparts specific chemical properties that make it valuable for research and practical applications.

科学研究应用

2,2-Bis(4-nitrophenyl)propane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of polymers and other advanced materials with specific properties.

Chemistry: Serves as a model compound for studying nitration and reduction reactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Employed in the production of flame retardants and other specialty chemicals

作用机制

Target of Action

The primary target of 2,2-Bis(4-nitrophenyl)propane is thermoplastic polyurethanes (TPU). The compound is used to enhance the flame retardancy and smoke suppression of these materials .

Mode of Action

It is known that the compound interacts with its targets to enhance their flame retardancy and smoke suppression properties .

Biochemical Pathways

It is known that the compound is metabolized by a gram-negative aerobic bacterium via a novel pathway involving oxidative skeletal rearrangement .

Result of Action

The primary result of the action of 2,2-Bis(4-nitrophenyl)propane is the enhancement of flame retardancy and smoke suppression in thermoplastic polyurethanes. Specifically, the PHRR values of TPU composites were reduced by 41.6% and 52.5% compared with pure TPU sample .

Action Environment

The action of 2,2-Bis(4-nitrophenyl)propane can be influenced by various environmental factors. For instance, the compound exhibits high catalytic activity in the hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K . Furthermore, the compound exhibits a good confinement effect and high stability .

生化分析

Biochemical Properties

2,2-Bis(4-nitrophenyl)propane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Additionally, it may exhibit higher toxicity than bisphenol A itself due to its potential formation in vivo by peroxynitrite-mediated oxidations . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.

Cellular Effects

The effects of 2,2-Bis(4-nitrophenyl)propane on various types of cells and cellular processes are profound. It has been found to be genotoxic in male ICR mice, indicating its potential to cause genetic damage . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown some binding to estrogen-related receptor gamma, which may affect gene expression related to estrogen signaling . Additionally, its genotoxic effects suggest that it can interfere with DNA replication and repair processes.

Molecular Mechanism

At the molecular level, 2,2-Bis(4-nitrophenyl)propane exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its binding to estrogen-related receptor gamma may result in changes in gene expression . Furthermore, its genotoxicity suggests that it can cause DNA damage, potentially through the formation of reactive oxygen species or direct interaction with DNA . These interactions can lead to mutations and other genetic alterations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Bis(4-nitrophenyl)propane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent genetic damage and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 2,2-Bis(4-nitrophenyl)propane vary with different dosages in animal models. At low doses, it may cause small changes in organ weight or tissue architecture . At higher doses, it can lead to significant toxic or adverse effects, such as increased or decreased receptor expression, changes in hormone concentrations, and other physiological alterations . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

2,2-Bis(4-nitrophenyl)propane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo hydroxylation, ring fission, and transamination followed by acetylation . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s involvement in these pathways underscores its potential to influence cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 2,2-Bis(4-nitrophenyl)propane within cells and tissues are mediated by specific transporters and binding proteins. It has been proposed that this compound might be formed in vivo by peroxynitrite-mediated oxidations of bisphenol A . Once inside the cells, it can interact with various transporters that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of 2,2-Bis(4-nitrophenyl)propane plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, leading to genetic damage and alterations in gene expression. Its localization within other organelles, such as mitochondria or the endoplasmic reticulum, can also affect its metabolic and signaling functions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-nitrophenyl)propane typically involves the nitration of diphenylpropane. The process begins with the reaction of diphenylpropane with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl rings. The resulting product is then purified through recrystallization or chromatography to obtain pure 2,2-Bis(4-nitrophenyl)propane .

Industrial Production Methods: In an industrial setting, the production of 2,2-Bis(4-nitrophenyl)propane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also incorporates safety measures to handle the hazardous chemicals involved in the nitration process.

化学反应分析

Types of Reactions: 2,2-Bis(4-nitrophenyl)propane undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products:

Reduction: 2,2-Bis(4-aminophenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

2,2-Bis(4-aminophenyl)propane: The reduced form of 2,2-Bis(4-nitrophenyl)propane, with amino groups instead of nitro groups.

2,2-Bis(4-hydroxyphenyl)propane:

2,2-Bis(4-methoxyphenyl)propane: A derivative with methoxy groups.

Uniqueness: 2,2-Bis(4-nitrophenyl)propane is unique due to its nitro groups, which impart specific reactivity and properties. The presence of these groups makes it valuable for studying reduction and substitution reactions, as well as for applications requiring nitro functionalities .

生物活性

2,2-Bis(4-nitrophenyl)propane, also known as BNPP, is a compound of increasing interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. This article explores the biological activity of BNPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2,2-Bis(4-nitrophenyl)propane is . Its structure consists of two nitrophenyl groups attached to a propane backbone, which significantly influences its reactivity and interaction with biological systems. The presence of nitro groups enhances its electrophilic character, potentially leading to interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that BNPP exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that BNPP effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

BNPP has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro assays showed that BNPP induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells when treated with BNPP compared to control groups . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of BNPP can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro groups in BNPP can form adducts with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.

- Oxidative Stress Induction : BNPP has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to oxidative stress and subsequent cell death .

- Receptor Binding : Preliminary studies suggest that BNPP may interact with estrogen receptors, although further investigation is required to elucidate this pathway fully.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BNPP was tested against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth. The study concluded that BNPP could serve as a lead compound for developing new antimicrobial therapies .

Case Study 2: Cancer Research

A collaborative study involving multiple institutions evaluated the anticancer potential of BNPP in vivo using mouse models. Mice treated with BNPP showed a significant reduction in tumor size compared to untreated controls, with histological analysis revealing decreased cell proliferation markers . This study underscores the potential therapeutic applications of BNPP in oncology.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O4 |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Antimicrobial MIC (S. aureus) | 16 µg/mL |

| Cytotoxic IC50 (MCF-7 cells) | 25 µM |

| Tumor Reduction (in vivo) | Significant |

属性

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEPYKMGVKQEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399070 | |

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137107-40-5 | |

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。